![molecular formula C18H26N2O4S2 B2955957 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2380099-59-0](/img/structure/B2955957.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, also known as MRT68921, is a small molecule inhibitor that has been developed to target the protein kinases involved in the regulation of autophagy. Autophagy is a cellular process that is responsible for the degradation and recycling of damaged or unwanted cellular components. Dysregulation of autophagy has been implicated in a number of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, the development of small molecule inhibitors of autophagy has become an important area of research in drug discovery.
作用機序
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide targets the protein kinases ULK1 and ULK2, which are key regulators of autophagy. ULK1 and ULK2 are involved in the initiation of autophagy, and their inhibition leads to a blockade of the autophagic process. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide binds to the active site of ULK1/2 and prevents the phosphorylation of downstream targets involved in autophagy initiation.
Biochemical and Physiological Effects
The inhibition of autophagy by N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, inhibition of autophagy by N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide leads to an accumulation of damaged proteins and organelles, which ultimately leads to cell death. In animal models of neurodegenerative disorders, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to reduce the accumulation of misfolded proteins and improve neuronal function. In metabolic disorders, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been shown to improve insulin sensitivity and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is its potency and selectivity for ULK1/2. This allows for the specific inhibition of autophagy without affecting other cellular processes. However, one limitation of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of autophagy inhibition by N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide are not well understood and require further investigation.
将来の方向性
There are a number of future directions for the development and application of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide. One area of research is the optimization of the pharmacokinetic properties of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can be used to monitor the effects of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide on autophagy in vivo. Finally, the development of combination therapies that target both autophagy and other cellular processes may provide a more effective approach for the treatment of diseases such as cancer and neurodegenerative disorders.
合成法
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves a multi-step process that has been described in detail in the literature. The key steps involve the formation of a thianane ring and the subsequent coupling of this ring with a benzofuran scaffold. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has been extensively studied in a number of preclinical models, including cell lines and animal models. In vitro studies have shown that N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a potent inhibitor of autophagy, with an IC50 value of approximately 30 nM. In vivo studies have demonstrated that N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can inhibit autophagy in a dose-dependent manner, with a maximum effect observed at a dose of 100 mg/kg.
特性
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c21-26(22,16-1-2-17-15(13-16)3-8-24-17)19-14-18(4-11-25-12-5-18)20-6-9-23-10-7-20/h1-2,13,19H,3-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHBDZSOIKYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3(CCSCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。